molecular formula C24H24N4O5 B12476824 (4S,7S)-4-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione

(4S,7S)-4-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione

Cat. No.: B12476824
M. Wt: 448.5 g/mol
InChI Key: QGNRJRTYUAOBNI-DJJJIMSYSA-N
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Description

(4S,7S)-4-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, a pyridinyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,7S)-4-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(4S,7S)-4-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as copper and palladium. Reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.

Scientific Research Applications

(4S,7S)-4-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S,7S)-4-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions .

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

(4S,7S)-4-pyridin-4-yl-7-(3,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C24H24N4O5/c1-31-17-10-14(11-18(32-2)22(17)33-3)13-8-15-20(16(29)9-13)19(12-4-6-25-7-5-12)21-23(26-15)27-28-24(21)30/h4-7,10-11,13,19H,8-9H2,1-3H3,(H3,26,27,28,30)/t13-,19-/m0/s1

InChI Key

QGNRJRTYUAOBNI-DJJJIMSYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2CC3=C([C@@H](C4=C(N3)NNC4=O)C5=CC=NC=C5)C(=O)C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(C4=C(N3)NNC4=O)C5=CC=NC=C5)C(=O)C2

Origin of Product

United States

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